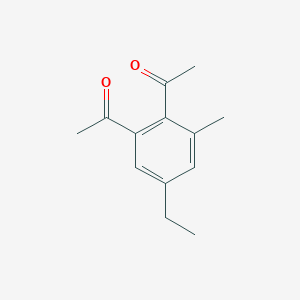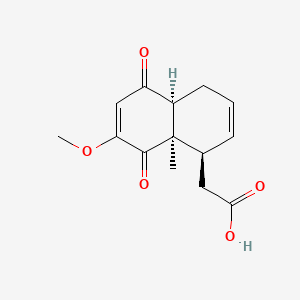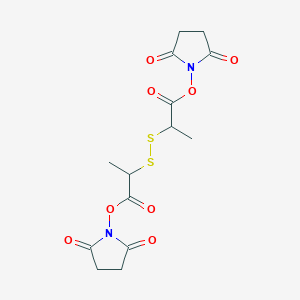
bis(2,5-Dioxopyrrolidin-1-yl) 2,2'-disulfanediyldipropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate: is a chemical compound known for its applications in various scientific fields. It is characterized by its unique structure, which includes two 2,5-dioxopyrrolidin-1-yl groups connected by a disulfanediyldipropanoate linkage. This compound is often used in biochemical research, particularly in the study of protein-protein interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a disulfanediyldipropanoate precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
化学反应分析
Types of Reactions: Bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide linkage to thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
科学研究应用
Bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate involves its ability to form covalent bonds with target molecules. The disulfide linkage can undergo cleavage, allowing the compound to interact with thiol groups on proteins. This interaction is crucial for its role as a crosslinking agent in the study of protein-protein interactions .
相似化合物的比较
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Another compound with similar functional groups but different linkage.
Bis(2,5-dioxopyrrolidin-1-yl) adipate: Similar structure but with an adipate linkage instead of disulfanediyldipropanoate.
Uniqueness: Bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate is unique due to its disulfide linkage, which provides specific reactivity and stability. This makes it particularly useful in applications requiring precise control over crosslinking and protein interactions .
属性
分子式 |
C14H16N2O8S2 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-[[1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxopropan-2-yl]disulfanyl]propanoate |
InChI |
InChI=1S/C14H16N2O8S2/c1-7(13(21)23-15-9(17)3-4-10(15)18)25-26-8(2)14(22)24-16-11(19)5-6-12(16)20/h7-8H,3-6H2,1-2H3 |
InChI 键 |
RYOZLJKITUWSRS-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)ON1C(=O)CCC1=O)SSC(C)C(=O)ON2C(=O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
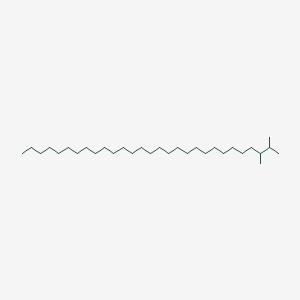
![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
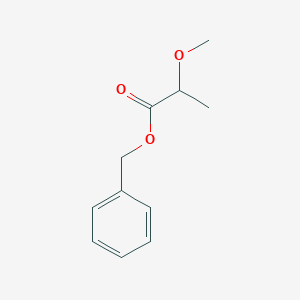
![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)

![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)
